Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
Overview
Description
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a heterocyclic compound with significant importance in organic chemistry. It is known for its diverse applications in various fields, including medicinal chemistry, due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of 2-(2-(benzylamino)benzylidene)malonate under the action of boron trifluoride diethyl etherate (BF3·Et2O) . Another method includes the use of high-temperature cyclizations and metal-promoted processes .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-friendly catalysts and solvent-free conditions is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the compound’s electronic properties, making it suitable for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield tetrahydroquinoline derivatives .
Scientific Research Applications
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Medicine: It serves as a precursor for developing pharmaceutical agents targeting specific diseases.
Industry: The compound is utilized in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biological processes. The compound’s structure allows it to bind to active sites, altering the enzyme’s function and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Quinoline Derivatives: Similar to ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, these compounds are used in medicinal chemistry for their therapeutic potential.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-16-12(15)9-7-8-5-3-4-6-10(8)13-11(9)14/h3-6,9H,2,7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLHDHBDHOYWEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569860 | |
Record name | Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26906-40-1 | |
Record name | Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.